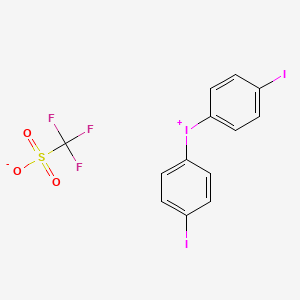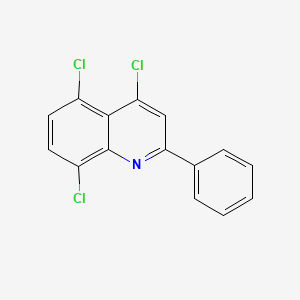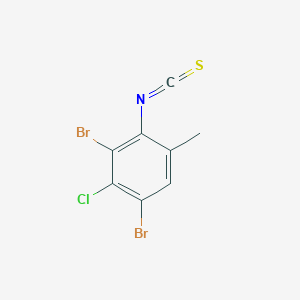![molecular formula C10H12ClN3O B13709544 O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31729445 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31729445 typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic routes often include:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of MFCD31729445 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Continuous Flow Processes: Continuous flow processes are employed to ensure a steady production rate and consistent quality.
Purification Techniques: Advanced purification techniques, such as distillation and crystallization, are used to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD31729445 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert MFCD31729445 into other compounds with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD31729445 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD31729445 depend on the type of reaction and the conditions used. For example:
Oxidation: Oxidation can produce various oxygenated compounds.
Reduction: Reduction can yield different reduced forms of the compound.
Substitution: Substitution reactions can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD31729445 has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD31729445 is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which MFCD31729445 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Eigenschaften
Molekularformel |
C10H12ClN3O |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
O-[(4-pyrazol-1-ylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c11-14-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H |
InChI-Schlüssel |
HIVSXNONROZPSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)





